
4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The bromo, methoxymethyl, and trifluoromethyl groups in “4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole” are functional groups attached to this pyrazole ring .
Molecular Structure Analysis
The molecular structure of a compound like “4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole” would consist of a pyrazole ring with the bromo, methoxymethyl, and trifluoromethyl groups attached at the 4, 1, and 3 positions respectively .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, oxidations, and reductions . The specific reactions that “4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole” can undergo would depend on the reactivity of the functional groups and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a bromo group might increase the compound’s density and boiling point, while the presence of a trifluoromethyl group might increase its stability and lipophilicity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is utilized in the synthesis of various heterocyclic compounds. For instance, its application is noted in the synthesis of methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside, involving bromomethoxylation processes (Sweet & Brown, 1968). Similarly, it serves as a precursor for synthesizing diverse pyrazole derivatives, as demonstrated in the preparation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles (Martins et al., 2013).
Development of Pharmaceuticals and Ligands
The compound is instrumental in pharmaceutical research, particularly in creating new molecular frameworks for potential medicinal applications. For example, the synthesis of various substituted 4-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-pyrazol-3-ol derivatives, which are further analyzed for their biological properties, demonstrates its significance in drug development (Vaddiraju et al., 2022).
Chemical Transformation and Functionalization
This chemical is also crucial in the chemical transformation and functionalization of pyrazoles. For instance, its role in the regioselective metalation of pyrazole 1-oxides leading to the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles highlights its importance in fine-tuning chemical structures for various applications (Paulson et al., 2002).
Catalysis and Synthesis Techniques
In catalysis, 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is used in copper-catalyzed synthesis processes, such as in the preparation of 4-trifluoromethyl pyrazoles, showcasing its versatility in catalytic methods (Lu et al., 2019).
Analytical Studies and Spectroscopy
The compound is also employed in analytical studies and spectroscopy. For example, its use in the characterization of novel pyrazole-based heterocycles attached to sugar moieties, and their subsequent screening for anti-diabetic activity, illustrates its role in analytical chemistry and pharmaceutical research (Vaddiraju et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.
Mode of Action
4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolism of alcohols, which can lead to changes in the biochemical pathways within the liver.
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase by 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole affects the metabolism of alcohols . This can lead to an accumulation of alcohols in the liver, potentially causing liver damage over time.
Pharmacokinetics
It is known to beslightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of a compound can impact its bioavailability, with less soluble compounds generally having lower bioavailability.
Result of Action
The inhibition of liver alcohol dehydrogenase by 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole can lead to an accumulation of alcohols in the liver . Over time, this can cause liver damage, potentially leading to conditions such as alcoholic liver disease.
properties
IUPAC Name |
4-bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2O/c1-13-3-12-2-4(7)5(11-12)6(8,9)10/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPLLQROCWCJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C(=N1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)
![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)
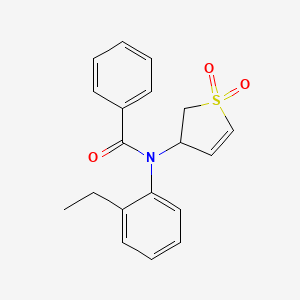
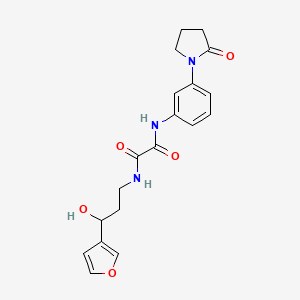

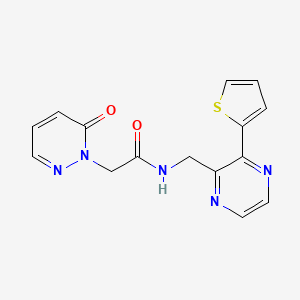
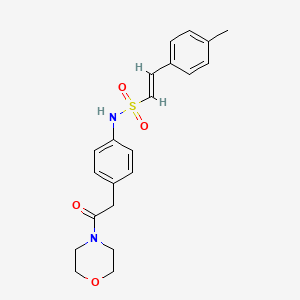
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)
![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)
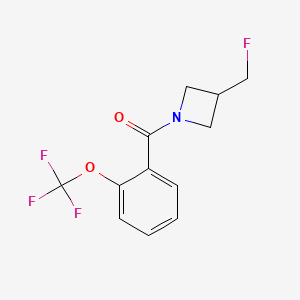

![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)